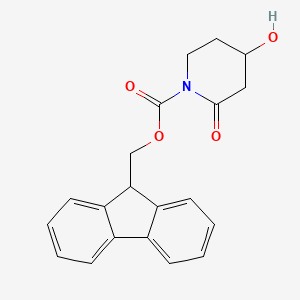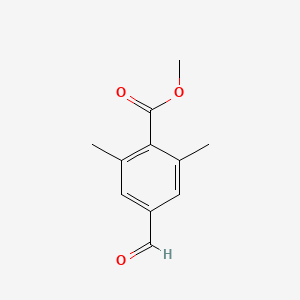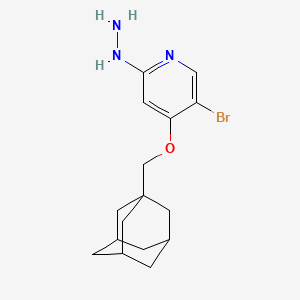
4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine is a compound that features a unique combination of adamantane, bromine, and hydrazinyl groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine typically involves multiple stepsThe hydrazinyl group is then introduced via a hydrazine derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogen-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine involves its interaction with specific molecular targets. The adamantane group provides a rigid framework that can enhance binding affinity to target proteins. The hydrazinyl group can form hydrogen bonds or covalent interactions with active sites, while the bromine atom can participate in halogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
4-(Adamantan-1-ylmethoxy)-2-hydrazinylpyridine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-hydrazinylpyridine: Lacks the adamantane group, which may reduce its rigidity and binding affinity.
4-(Adamantan-1-ylmethoxy)pyridine: Lacks both the bromine and hydrazinyl groups, which may significantly alter its chemical properties.
Uniqueness
4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine is unique due to the combination of the adamantane, bromine, and hydrazinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H22BrN3O |
|---|---|
Peso molecular |
352.27 g/mol |
Nombre IUPAC |
[4-(1-adamantylmethoxy)-5-bromopyridin-2-yl]hydrazine |
InChI |
InChI=1S/C16H22BrN3O/c17-13-8-19-15(20-18)4-14(13)21-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9,18H2,(H,19,20) |
Clave InChI |
FLMMUGOIKTYAJK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)COC4=CC(=NC=C4Br)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
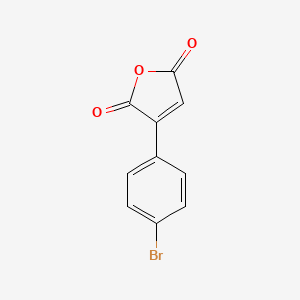
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
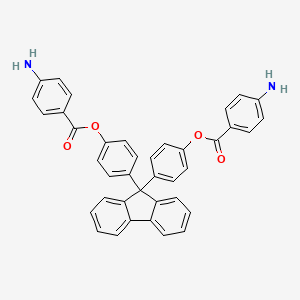

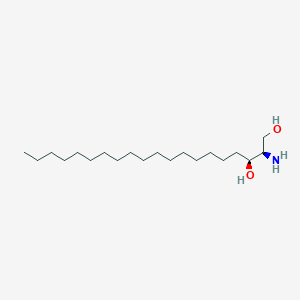
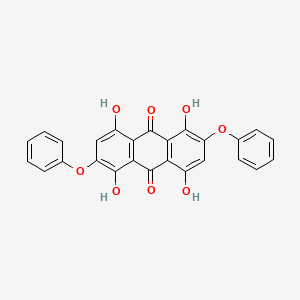
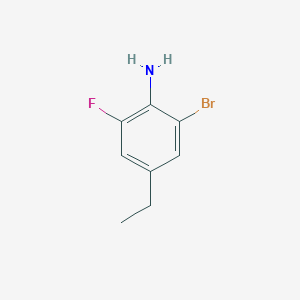
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)

![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
